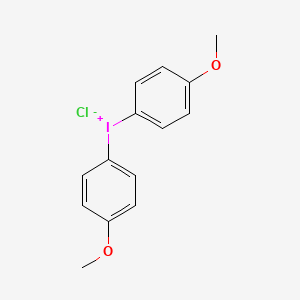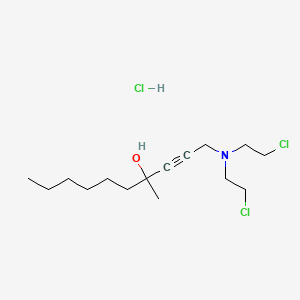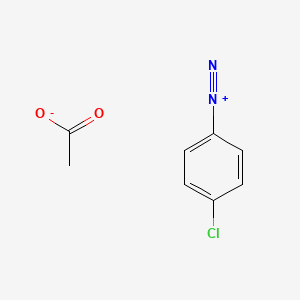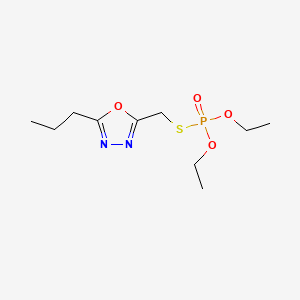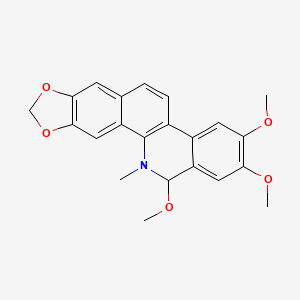
13-Methoxydihydronitidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methoxydihydronitidine is a phytochemical compound known for its presence in certain medicinal plants. It belongs to the class of benzo[c]phenanthridine alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methoxydihydronitidine typically involves multi-step organic reactions. One common method includes the Ni-catalyzed annulation reaction to construct the isoquinolinone core structure, followed by subsequent transformations to yield the target alkaloid . The Fischer indole synthesis is another method used, involving the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 13-Methoxydihydronitidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
13-Methoxydihydronitidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids and heterocyclic compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Industry: Its unique chemical properties are explored for use in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 13-Methoxydihydronitidine involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in anti-tumor activity . Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Nitidine: Another benzo[c]phenanthridine alkaloid with similar biological activities.
Oxynitidine: A related compound with slight structural differences but similar pharmacological properties.
5,6-Dihydronitidine: Shares a similar core structure but differs in specific functional groups.
Uniqueness: 13-Methoxydihydronitidine stands out due to its specific methoxy group, which imparts unique chemical and biological properties. This functional group enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
41349-33-1 |
|---|---|
Formule moléculaire |
C22H21NO5 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2,3,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C22H21NO5/c1-23-21-13(6-5-12-7-19-20(8-14(12)21)28-11-27-19)15-9-17(24-2)18(25-3)10-16(15)22(23)26-4/h5-10,22H,11H2,1-4H3 |
Clé InChI |
SZEOMBMBHCBJJE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
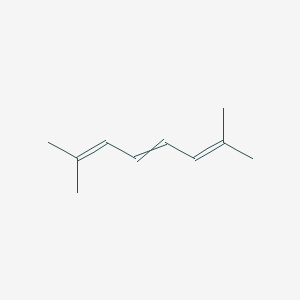
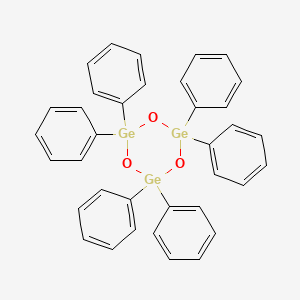
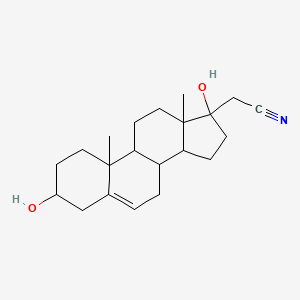
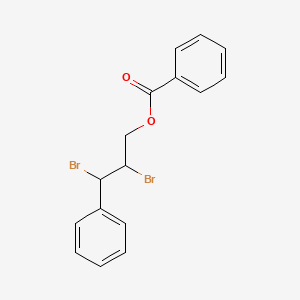
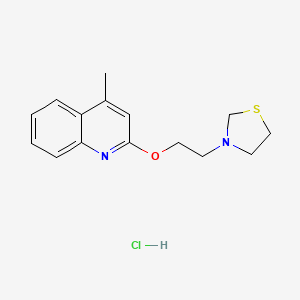
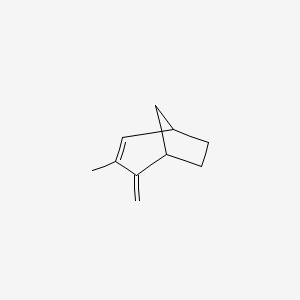
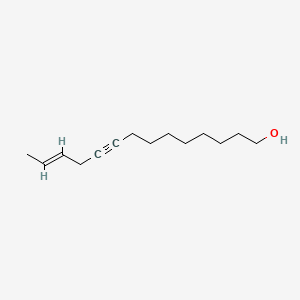

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
